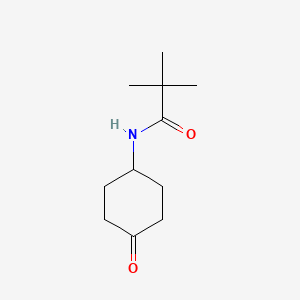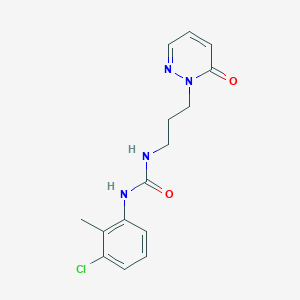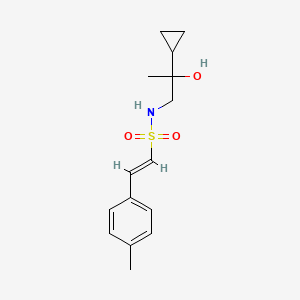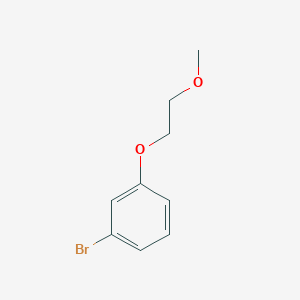![molecular formula C27H21N5O3S2 B2816777 N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide CAS No. 326007-99-2](/img/structure/B2816777.png)
N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide” is a derivative of 1,2,4-triazole . Triazole derivatives have a wide range of biological applications, which include notably antitumorial, antifungal, antimicrobial, antiviral, antidepressant or herbicidal activities .
Synthesis Analysis
The synthesis of similar compounds involves the use of isonicotinic acid as a starting material . A mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol was refluxed for 5 hours. After cooling, the intermediate product was obtained from the solution of ethanol. Then the intermediate was dissolved in NaOH solution and refluxed for 4 hours. After cooling, a hydrochloric acid solution was added dropwise. A large amount of solid was obtained. Finally, a mixture of the solid, 2-chloroacetonitrile, and NaOH was stirred overnight. The mixture was poured into ice and the product precipitated. The crude product was recrystallized from EtOH to give colorless crystals after three days .Molecular Structure Analysis
The molecular structure of similar compounds was established through X-ray analysis . The structure indicated the substantial difference between two symmetry independent molecules, it manifests in the relative orientation of pyridine/phenyl and triazole rings, as well as in the orientation of carboxyl group with respect to cyclohexane ring .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include refluxing a mixture of isonicotinohydrazide and iso-thiocyanatobenzene in ethanol, dissolving the intermediate in NaOH solution and refluxing, adding a hydrochloric acid solution dropwise, and stirring a mixture of the solid, 2-chloroacetonitrile, and NaOH overnight .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were characterized by means of FT-IR, 1H-NMR, and elemental analysis . The IR absorption spectra were characterized by the presence of two signals for C=O groups .Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Novel Compounds : Research efforts have been dedicated to synthesizing novel sulfanilamide-derived compounds, including 1,2,3-triazoles, and evaluating their antibacterial and antifungal activities. These compounds exhibited promising antibacterial potency against several strains, highlighting their potential as antimicrobial agents (Wang, Wan, & Zhou, 2010).
- Antitumor Activities : Another study focused on the synthesis of acetamide, pyrrole, and various other derivatives containing a pyrazole moiety to evaluate their antitumor activity. Certain compounds demonstrated effectiveness surpassing the reference drug, doxorubicin, suggesting significant antitumor potential (Alqasoumi et al., 2009).
Biological Evaluations
- Antimicrobial Activities : Sulfonamide-derived compounds have been synthesized and tested for their in vitro antibacterial and antifungal activities. Some derivatives showed higher activity than standard treatments against certain bacterial strains, indicating their usefulness in developing new antimicrobial drugs (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
- Carbonic Anhydrase Inhibition : Research into sulfonamides incorporating various moieties has shown inhibition of human carbonic anhydrase isozymes, relevant for potential applications in treating conditions like glaucoma, epilepsy, and mountain sickness. The inhibition data provide insights into designing inhibitors with improved selectivity and potency (Alafeefy et al., 2015).
Anticancer and Radiosensitizing Properties
- Anticancer and Radiosensitizing Evaluation : Novel sulfonamide derivatives have been synthesized and their in-vitro anticancer activity, as well as their ability to enhance the cell-killing effect of γ-radiation, was investigated. This suggests their potential application in cancer therapy and as radiosensitizers (Ghorab, Ragab, Heiba, El-Gazzar, & Zahran, 2015).
Zukünftige Richtungen
The future directions for research on similar compounds could involve further exploration of their biological applications, given the wide range of activities exhibited by triazole derivatives . Additionally, more detailed information on the molecular conformation and patterns of hydrogen bonds of the compound in the solid state, which may be of value in a structure–activity analysis, could be beneficial .
Eigenschaften
IUPAC Name |
N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21N5O3S2/c33-25(20-11-13-22(14-12-20)31-37(34,35)24-9-5-2-6-10-24)19-36-27-30-29-26(21-15-17-28-18-16-21)32(27)23-7-3-1-4-8-23/h1-18,31H,19H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYULNIQAEJNRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC=C4)C5=CC=NC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21N5O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-[2-[(4-phenyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-benzyl-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2816694.png)

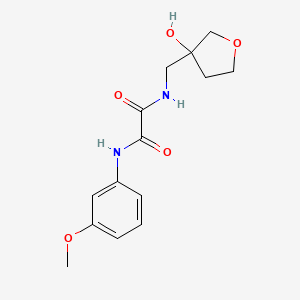
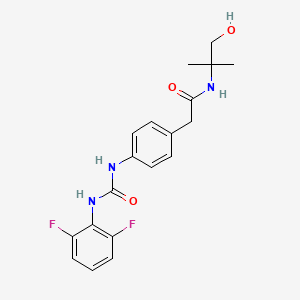
![2-(2-((3,5-dimethoxybenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2816702.png)
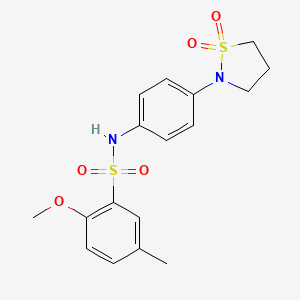
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2816705.png)
